1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Description
1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a piperazine derivative characterized by two key substituents: a 4-methylcyclohexyl group attached to the piperazine nitrogen and a 2-(trifluoromethyl)benzyl group on the adjacent nitrogen. This compound’s structural complexity arises from the interplay of its saturated cyclohexane ring and the electron-withdrawing trifluoromethyl (CF₃) group on the aromatic benzyl moiety. Piperazine derivatives are widely explored in medicinal chemistry for their interactions with neurotransmitter systems, including serotonin and dopamine receptors, though the exact pharmacological profile of this compound requires further elucidation .
Properties
Molecular Formula |
C19H27F3N2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H27F3N2/c1-15-6-8-17(9-7-15)24-12-10-23(11-13-24)14-16-4-2-3-5-18(16)19(20,21)22/h2-5,15,17H,6-14H2,1H3 |
InChI Key |
QOYFXKZRXSYXII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 4-methylcyclohexylamine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced piperazine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Impact of Cyclohexyl vs. Aromatic Substituents
- 4-Methylcyclohexyl : Enhances lipophilicity and conformational rigidity compared to aromatic substituents (e.g., benzyl or furyl). This may improve CNS penetration but reduce water solubility .
- Naphthalenylmethyl/benzyl : Larger aromatic systems (e.g., naphthalene) increase π-π stacking but may hinder pharmacokinetic properties due to higher molecular weight .
Role of Trifluoromethyl (CF₃) Group
- The CF₃ group in the 2-(trifluoromethyl)benzyl substituent is strongly electron-withdrawing, polarizing the benzyl ring and enhancing binding to hydrophobic pockets in target proteins. This group also improves metabolic stability by resisting oxidative degradation .
- In contrast, methoxy or ethoxy groups (e.g., in ) increase solubility but may reduce target affinity due to weaker electronic effects .
Steric and Electronic Modifications
- Ethyl vs.
- Chlorine or Methylsulfanyl Substituents (): These groups alter electronic density, influencing interactions with enzymes or receptors. For example, chlorine’s electronegativity may enhance binding to amine receptors .
Biological Activity
1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. Understanding its biological activity is essential for evaluating its suitability as a drug candidate.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-methylcyclohexyl group and a 2-(trifluoromethyl)benzyl moiety. Its molecular formula is , with a molecular weight of approximately 407.31 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties. The following sections summarize key findings from relevant research.
Antimicrobial Activity
1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine has shown promising results against multiple bacterial strains, particularly mycobacteria. Research indicates that compounds with similar structural motifs exhibit significant activity against non-tuberculous mycobacteria (NTM).
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.05 to 1 µg/mL against Mycobacterium avium and Mycobacterium xenopi, indicating potent antimicrobial activity .
- Selectivity Index : The selectivity index for this compound exceeds 1910, suggesting low cytotoxicity towards human macrophages while maintaining efficacy against pathogenic mycobacteria .
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of the MmpL3 transporter, which is crucial for mycobacterial cell wall synthesis. This mode of action distinguishes it from other classes of antibiotics that target different cellular processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine.
- In Vivo Studies : Animal models have demonstrated that the compound possesses good oral bioavailability and shows significant therapeutic effects in mice infected with M. abscessus . These studies highlight the potential for clinical application in treating infections caused by resistant mycobacterial strains.
- Cytotoxicity Assessments : Cytotoxicity tests using THP-1 cells (a human monocytic cell line) revealed no significant toxicity at concentrations effective against bacteria, reinforcing the compound's safety profile .
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine | 0.05 - 1 | >1910 | Inhibition of MmpL3 |
| Similar Indole Derivatives | 0.0039 - 0.6 | Not specified | Unknown |
| Other Antimycobacterial Agents | Varies | Varies | Various mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
